molecular formula C19H16Cl2N2OS B2552096 2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide CAS No. 307510-52-7

2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide

Cat. No.: B2552096
CAS No.: 307510-52-7
M. Wt: 391.31
InChI Key: YGTVROWSHFUEAY-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-mesitylthiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzamide ring and a mesityl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

2,4-Dichloro-N-(4-mesitylthiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antibacterial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer. It is also being investigated for its anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-mesitylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or ethers can be formed.

    Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.

    Reduction Products: Dihydrothiazoles are formed upon reduction.

Comparison with Similar Compounds

2,4-Dichloro-N-(4-mesitylthiazol-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2,4-dichloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c1-10-6-11(2)17(12(3)7-10)16-9-25-19(22-16)23-18(24)14-5-4-13(20)8-15(14)21/h4-9H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTVROWSHFUEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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